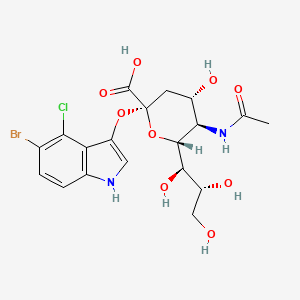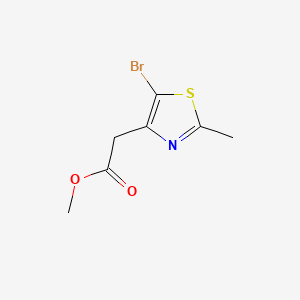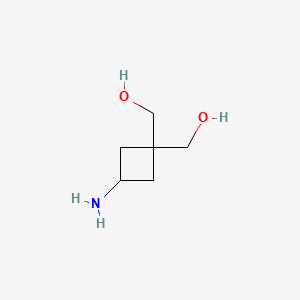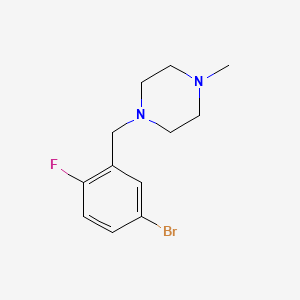
4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene” is an organic compound with a complex structure. It contains several functional groups, including a bromophenyl group, a fluorobenzene group, and a methylpiperazine group . The compound has a molecular weight of 373.29 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a bromophenyl group, a fluorobenzene group, and a methylpiperazine group . The InChI code for this compound is 1S/C19H21BrN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3 .Scientific Research Applications
Synthesis Techniques and Intermediates
One area of scientific research involving compounds like 4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene focuses on the development of improved synthesis techniques for related halogenated aromatic compounds. For example, the study by Song Yan-min (2007) demonstrates an improved synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, using p-xylene as the starting material through a multi-step process including nitration, reduction, diazotization, and bromination. This synthesis approach may be relevant for the preparation of compounds structurally similar to 4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene, highlighting the significance of such methodologies in the creation of complex halogenated molecules for various applications (Song Yan-min, 2007).
Radiochemical Synthesis
Another research application involves the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, which is crucial for 18F-arylation reactions in radiochemical studies, such as in the preparation of radiopharmaceuticals. Ermert et al. (2004) compared different methods for preparing 1-bromo-4-[18F]fluorobenzene via nucleophilic aromatic substitution reactions, which could be pertinent for compounds with similar halogenation patterns like 4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene. This research underscores the importance of halogenated aromatic compounds in the development and optimization of radiolabeling techniques for medical imaging and diagnostic purposes (Ermert et al., 2004).
Material Science and Electrochemistry
In the field of material science and electrochemistry, halogenated compounds are explored for their potential applications in enhancing the properties of materials. For instance, Zhang Qian-y (2014) researched the use of 4-bromo-2-fluoromethoxybenzene as an electrolyte additive in lithium-ion batteries, demonstrating its role in improving overcharge protection and fire retardancy. While this study does not directly involve 4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene, it illustrates the broader utility of bromo-fluorobenzene derivatives in advancing the safety and efficiency of energy storage systems (Zhang Qian-y, 2014).
Safety And Hazards
properties
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c1-15-4-6-16(7-5-15)9-10-8-11(13)2-3-12(10)14/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGKNZVKWVYDEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742800 |
Source


|
| Record name | 1-[(5-Bromo-2-fluorophenyl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene | |
CAS RN |
1355247-95-8 |
Source


|
| Record name | 1-[(5-Bromo-2-fluorophenyl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

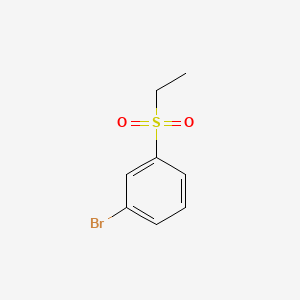
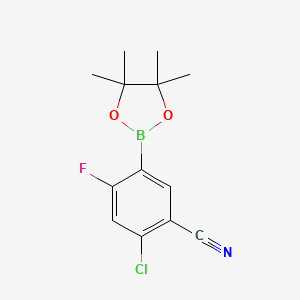

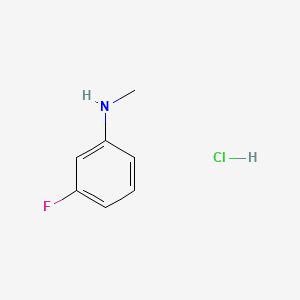
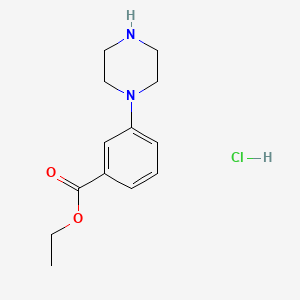
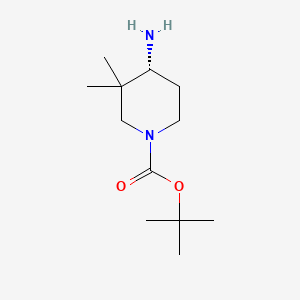
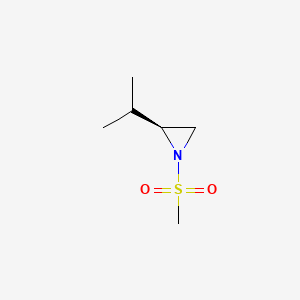
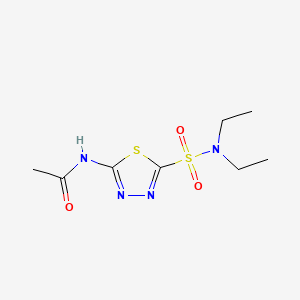
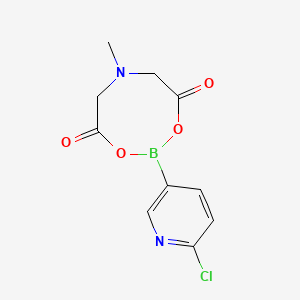
![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)

